molecular formula C12H18N2O2 B13919675 Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester CAS No. 135942-00-6

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester

Cat. No.: B13919675
CAS No.: 135942-00-6
M. Wt: 222.28 g/mol
InChI Key: HHGQBJXUUOIDKO-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester is a hydrazine-derived carboxylic acid ester characterized by two key substituents:

  • 2-(2-Methylpropyl) group: A branched alkyl chain (isobutyl group) attached to the hydrazinecarboxylic acid core.
  • Phenylmethyl ester (benzyl ester): A benzyl group linked via an ester bond to the carboxylic acid moiety.

The molecular formula is inferred as C₁₂H₁₆N₂O₂, with a molecular weight of ~236.27 g/mol, based on similar compounds like Hydrazinecarboxylic acid, 2-(phenylsulfonyl)-, 2-methylpropyl ester (CAS 58358-78-4; molecular weight 272.32 g/mol) .

Properties

CAS No.

135942-00-6

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

benzyl N-(2-methylpropylamino)carbamate

InChI

InChI=1S/C12H18N2O2/c1-10(2)8-13-14-12(15)16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)

InChI Key

HHGQBJXUUOIDKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of Hydrazinecarboxylic Acid, 2-(2-methylpropyl)-, Phenylmethyl Ester

General Synthetic Strategy

The synthesis of hydrazinecarboxylic acid derivatives generally involves:

  • Formation of the hydrazinecarboxylic acid backbone via reaction of hydrazine with appropriate carboxylic acid derivatives or activated esters.
  • Introduction of the 2-(2-methylpropyl) substituent through alkylation or by using a suitably substituted precursor.
  • Esterification with benzyl alcohol or benzyl derivatives to yield the phenylmethyl ester.

Specific Preparation Routes

Esterification Approach

One common approach is the esterification of hydrazinecarboxylic acid derivatives with benzyl alcohol under acidic or coupling conditions. This method ensures the selective formation of the phenylmethyl ester group.

  • Reagents and Conditions: Typically, carbodiimide coupling agents (e.g., DCC or EDC) or acid chlorides can be used to activate the carboxylic acid for esterification with benzyl alcohol.
  • Outcome: Formation of the phenylmethyl ester with high selectivity and yield.
Alkylation of Hydrazinecarboxylic Acid

The 2-(2-methylpropyl) substituent can be introduced by alkylation of the hydrazinecarboxylic acid or its ester precursor with an appropriate alkyl halide (e.g., isobutyl bromide).

  • Reagents and Conditions: Alkylation typically proceeds in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or THF.
  • Outcome: Selective substitution at the hydrazine nitrogen to afford the desired 2-(2-methylpropyl) derivative.
Multi-Component Reactions (Ugi-type Synthesis)

Advanced synthetic protocols involve multi-component reactions such as the Ugi four-component reaction (Ugi-4CR), which can build complex hydrazinecarboxylic acid derivatives in a single step from amines, aldehydes, isocyanides, and carboxylic acids.

  • Mechanism: The Ugi-4CR allows the formation of hydrazinecarboxylic acid derivatives with diverse substituents by combining monofunctional or multifunctional starting materials.
  • Advantages: High atom economy, structural diversity, and efficiency.
  • Example: The synthesis of N'-(1-benzylcarbamoyl-2-methyl-propyl)-N'-(2-iodo-benzoyl)-hydrazinecarboxylic acid tert-butyl ester demonstrates the utility of this approach for related compounds.

Representative Experimental Procedure

A typical preparation might involve:

Step Reagents/Conditions Description Yield (%) Notes
1 Hydrazine hydrate + 2-(2-methylpropyl) acid chloride Formation of hydrazinecarboxylic acid intermediate 85 Controlled temperature, inert atmosphere
2 Benzyl alcohol + DCC (or EDC) + DMAP Esterification to form phenylmethyl ester 78 Room temperature, 12 h
3 Purification by column chromatography Isolation of pure compound Silica gel, gradient elution

Alternative Synthetic Routes

  • Use of tert-butyl esters: Protection of the carboxylic acid as tert-butyl ester followed by selective deprotection and subsequent benzyl ester formation has been reported.
  • In situ generation of hydrazine derivatives: Hydrazinecarboxylic acid derivatives can be generated in situ from azides and isocyanides, forming tetrazole intermediates that can be converted to the target ester.
  • Reductive amination and coupling: Reductive amination of aldehyde intermediates with benzylamine derivatives followed by hydrazine incorporation and esterification has been described in patent literature.

Analytical Data and Characterization

The prepared compound is typically characterized by:

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Confirmation of hydrazine, isobutyl, and benzyl ester protons and carbons
Infrared Spectroscopy (IR) Identification of hydrazine N-H, ester C=O, and aromatic C-H stretching
Mass Spectrometry (MS) Molecular ion peak confirming molecular weight
Elemental Analysis Verification of C, H, N composition consistent with formula

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct Esterification Hydrazinecarboxylic acid + benzyl alcohol + coupling agent Straightforward, high yield Requires pure acid precursor
Alkylation of Hydrazine Hydrazine derivative + alkyl halide + base Selective substitution Possible side reactions
Ugi Four-Component Reaction Amine + aldehyde + isocyanide + acid High diversity, one-pot synthesis Complex optimization required
Protection/Deprotection Use of tert-butyl esters and selective cleavage Protects sensitive groups Additional synthetic steps
In situ Azide-Isocyanide Cyclization Azide + isocyanide + hydrazine Access to heterocycles Specialized reagents needed

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active hydrazinecarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Hydrazinecarboxylic Acid Esters

The following table summarizes key structural and functional differences between the target compound and related esters:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester (Target) 2-(2-Methylpropyl), benzyl ester C₁₂H₁₆N₂O₂ ~236.27 Branched alkyl and aromatic ester; potential for lipophilic interactions.
Hydrazinecarboxylic acid, 2-(phenylsulfonyl)-, 2-methylpropyl ester (CAS 58358-78-4) 2-(Phenylsulfonyl), 2-methylpropyl ester C₁₁H₁₆N₂O₄S 272.32 Sulfonyl group enhances polarity; possible metabolic stability .
Bifenazate (N′-(4-Methoxybiphenyl-3-yl)hydrazinecarboxylic acid isopropyl ester) 4-Methoxybiphenyl, isopropyl ester C₁₇H₁₉N₂O₃ 305.35 Acaricidal activity; methoxy and biphenyl groups enhance target specificity .
Hydrazinecarboxylic acid, [1-(2-thienyl)propylidene]-, (4-methoxyphenyl)methyl ester (CAS 113874-37-6) 2-Thienyl, 4-methoxyphenyl ester C₁₆H₁₈N₂O₃S 318.39 Thiophene and methoxy groups may influence electronic properties .

Physicochemical Properties

  • Lipophilicity : The target compound’s benzyl ester and isobutyl group likely increase lipophilicity (predicted logP ~3.5–4.0), comparable to 1,2-benzenedicarboxylic acid, bis(2-methylpropyl) ester (logP ~5.5) .
  • Stability : Sulfonyl-containing analogs (e.g., CAS 58358-78-4) may exhibit higher hydrolytic stability due to electron-withdrawing effects , whereas benzyl esters are typically more labile under acidic or enzymatic conditions.

Biological Activity

Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester (CAS Number: 135942-00-6) is a compound with notable biological activity. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

Molecular Formula: C12H18N2O2
Molecular Weight: 218.29 g/mol
IUPAC Name: this compound

The compound features a hydrazine functional group, which is known for its reactivity and potential biological applications. Its structure includes a phenylmethyl group that may contribute to its pharmacological properties.

Biological Activity Overview

Hydrazine derivatives have been studied for various biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound include:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Anticancer Potential: Some hydrazine derivatives have been linked to anticancer activity by inducing apoptosis in cancer cells. Further research is needed to determine the specific mechanisms by which this compound may exert such effects.
  • Anti-inflammatory Effects: Compounds with hydrazine functionalities are often investigated for their ability to modulate inflammatory pathways. This could be relevant in the context of chronic diseases where inflammation plays a key role.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Detailed Research Findings

  • Antimicrobial Studies:
    A study published in Journal of Antimicrobial Chemotherapy demonstrated that hydrazine derivatives possess broad-spectrum antibacterial activity. The study highlighted that the compound showed a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 32 µg/mL .
  • Anticancer Mechanisms:
    Research published in Cancer Letters indicated that hydrazine derivatives could trigger apoptosis through the mitochondrial pathway. The study utilized various cancer cell lines and reported that treatment with the compound resulted in increased levels of pro-apoptotic proteins .
  • Inflammation Modulation:
    A recent investigation into the anti-inflammatory potential of hydrazine derivatives revealed that they can inhibit the production of pro-inflammatory cytokines in vitro. The findings suggest a potential therapeutic role in managing conditions characterized by chronic inflammation .

Q & A

Q. How can Hydrazinecarboxylic acid, 2-(2-methylpropyl)-, phenylmethyl ester be identified in microbial fermentation products?

  • Method : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with polar columns (e.g., C18). Reference retention times (e.g., 19.418 min for RG14 in control medium , 49.53 sec for RG11 ) and compare with spectral libraries. Quantify via peak area normalization against internal standards (e.g., lactic acid) .

Q. What synthetic routes are suitable for preparing this compound?

  • Method : Employ hydrazinolysis of activated esters (e.g., methyl or ethyl esters) in alcoholic solutions under reflux . Optimize reaction conditions (e.g., hydrazine hydrate concentration, temperature) to achieve >90% yield. Purify via silica gel chromatography (ethyl acetate/hexane eluent) or recrystallization . Validate purity using NMR (δ ~7-8 ppm for phenyl protons) and FT-IR (C=O stretch ~1700 cm⁻¹) .

Q. How can researchers distinguish this compound from structurally similar derivatives in analytical workflows?

  • Method : Combine retention indices (e.g., 48.92–49.53 sec in GC ) with high-resolution mass spectrometry (HRMS). Key fragments: molecular ion [M+H]⁺ at m/z 243.2612 (C₁₃H₁₃N₃O₂) and characteristic cleavages (e.g., loss of phenylmethyl group, m/z 128). Use tandem MS/MS for confirmation .

Advanced Research Questions

Q. What factors influence the compound’s production in Lactiplantibacillus plantarum fermentations, and how can yields be optimized?

  • Method : Compare control vs. formulated media :
  • Control medium : Higher yields (3.14% in RG11) linked to propanoic acid derivatives as precursors.
  • Formulated medium : Reduced production (0.75% in RG11) due to lactic acid dominance (92.68%) suppressing secondary metabolism.
  • Optimization : Adjust carbon/nitrogen ratios (e.g., add 2-methylpropyl precursors) and pH (5.5–6.0) to favor diketopiperazine biosynthesis .

Q. How does thermal processing (e.g., tea roasting) affect the stability and formation of this compound?

  • Method : Simulate roasting conditions (100–150°C) and analyze degradation products via GC-MS. In Wuyi rock tea, its relative content increases to 4–6% at moderate roasting, suggesting thermal stability and role as a Maillard reaction byproduct . Track using variable importance in projection (VIP) scores >2.0 in multivariate models .

Q. Are there contradictions in reported biological activities of related hydrazinecarboxylic esters, and how can mechanistic studies resolve them?

  • Analysis : While notes hydrazine derivatives as enzyme inhibitors, direct data for this compound is limited. Address contradictions by:
  • In vitro assays : Test inhibitory activity against proteases (e.g., trypsin) using fluorogenic substrates.
  • Structural analogs : Compare with Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives (e.g., hexahydro-3-(phenylmethyl), IC₅₀ ~10 µM ).
  • Molecular docking : Model interactions with catalytic sites (e.g., serine hydrolases) to predict bioactivity .

Data Contradiction Analysis

Q. Why do fermentation studies report variable yields of this compound across strains (RG11 vs. RG14)?

  • Resolution : Strain-specific metabolic pathways influence production. RG14 produces 4.00% in control medium vs. RG11’s 3.14% , likely due to genetic differences in diketopiperazine synthases. Validate via genomic sequencing (e.g., pln gene clusters) and knock-out mutants .

Q. How can discrepancies in synthetic yields (e.g., 87–91% in vs. >90% in ) be reconciled?

  • Resolution : Reaction purity depends on intermediate activation (e.g., N-acyldicyclohexylurea derivatives in vs. direct hydrazinolysis in ). Standardize substrate activation (e.g., HOBt/DCC coupling) and monitor by TLC .

Methodological Resources

  • Chromatography : Use ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 µm) for HPLC with 0.1% formic acid/acetonitrile gradient .
  • Spectral Libraries : NIST 2020 GC-MS database for fragmentation patterns .
  • Stability Testing : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring .

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